3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and formaldehyde under acidic conditions. The pyrrolidine ring is then introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound. Finally, the o-tolyl group is attached via an amide bond formation using o-toluidine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
- Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate
Uniqueness
3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is unique due to its combination of a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and an o-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article focuses on the compound's pharmacological properties, synthesis, and relevant case studies that highlight its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include the formation of the pyrrolidine ring, followed by functionalization at various positions to introduce the benzo[d][1,3]dioxole and o-tolyl groups. The following general procedure outlines a typical synthetic route:
- Formation of the Pyrrolidine Ring : Starting from a suitable precursor, the pyrrolidine ring is formed using cyclization reactions.
- Functionalization : The introduction of the benzo[d][1,3]dioxole moiety is achieved through electrophilic aromatic substitution or similar methodologies.
- Final Modifications : The o-tolyl group is added via coupling reactions to complete the synthesis.
Anticonvulsant Activity
Research has indicated that derivatives related to This compound exhibit significant anticonvulsant properties. A related compound, (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one , was evaluated in various seizure models. The most active derivative showed an effective dose (ED50) of 4.3 mg/kg with a high protective index (TD50/ED50) of 37.4, indicating strong anticonvulsant efficacy with low toxicity .
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class has been closely linked to their structural features. For instance:
- The presence of the benzo[d][1,3]dioxole moiety enhances lipophilicity and receptor affinity.
- Substituents on the pyrrolidine ring can modulate activity at various biological targets.
Study 1: Anticonvulsant Evaluation
In a study focusing on anticonvulsant activity, several derivatives were synthesized and screened using the maximal electroshock (MES) model. Compounds demonstrated varying degrees of efficacy, with certain derivatives achieving significant seizure protection at specific dosages .
Compound ID | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|
6d | 4.3 | 160.9 | 37.4 |
6f | 100 | N/A | N/A |
Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that some derivatives inhibit voltage-gated sodium channels (Na v1.1), which are crucial in the propagation of action potentials in neurons. This inhibition suggests a potential pathway for developing antiepileptic drugs targeting these channels .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-4-2-3-5-16(13)20-19(22)21-9-8-15(11-21)14-6-7-17-18(10-14)24-12-23-17/h2-7,10,15H,8-9,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMLJIZIEKXRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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